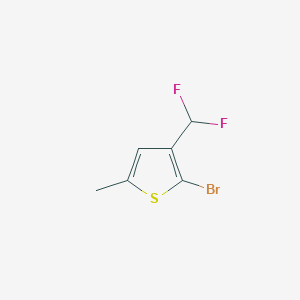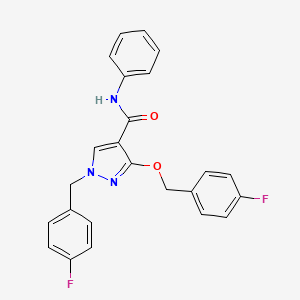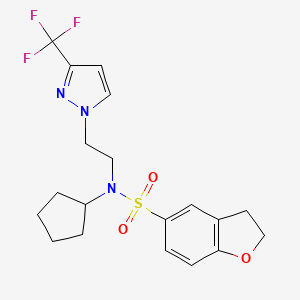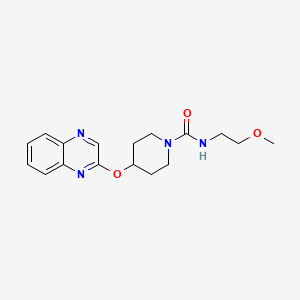
2-Bromo-3-(difluoromethyl)-5-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(difluoromethyl)-5-methylthiophene is an important organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiophenes, which are widely used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(difluoromethyl)-5-methylthiophene has been extensively studied for its potential applications in the field of organic synthesis. This compound is a versatile building block that can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(difluoromethyl)-5-methylthiophene is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
2-Bromo-3-(difluoromethyl)-5-methylthiophene has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-3-(difluoromethyl)-5-methylthiophene in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds, making it a valuable building block for organic chemists. Additionally, this compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential use as an anticancer agent.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its toxicity, which can pose a risk to researchers working with this compound. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 2-Bromo-3-(difluoromethyl)-5-methylthiophene. One potential direction is the development of new anticancer drugs based on this compound. Additionally, this compound could be studied further for its potential use in the treatment of inflammatory diseases. Finally, the synthesis of this compound could be optimized to make it more efficient and cost-effective, which would make it more accessible to researchers in the field of organic chemistry.
Conclusion:
2-Bromo-3-(difluoromethyl)-5-methylthiophene is an important organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has shown promising results in the field of organic synthesis, medicinal chemistry, and anti-inflammatory research. Although there are some limitations associated with the use of this compound in lab experiments, its versatility and potential for the development of new drugs make it an important area of study for organic chemists and medicinal chemists alike.
Synthesemethoden
The synthesis of 2-Bromo-3-(difluoromethyl)-5-methylthiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-bromo-3-(difluoromethyl)thiophene and sodium methoxide in methanol. This reaction results in the formation of 2-Bromo-3-(difluoromethyl)-5-methylthiophene with a high yield.
Eigenschaften
IUPAC Name |
2-bromo-3-(difluoromethyl)-5-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-2-4(6(8)9)5(7)10-3/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABAUIJYKNCJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethyl)-5-methylthiophene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2859705.png)
![methyl (8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2859706.png)

![N-(2-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2859709.png)
![8-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2859711.png)
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2859713.png)


![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2859724.png)


